4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
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Overview
Description
4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core fused with a pyridine ring, making it a unique scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which also provides high yields in short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to inhibit phosphodiesterases, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity.
Pyrazolo[1,5-a]pyrimidine: Acts as an antimetabolite in purine biochemical reactions and has antitrypanosomal activity.
Uniqueness: 4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is unique due to its specific triazolo[1,5-a]pyrimidine core, which provides distinct pharmacological properties and a broad spectrum of biological activities .
Properties
IUPAC Name |
2-phenyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-4-13(5-3-1)15-19-16-18-11-8-14(21(16)20-15)12-6-9-17-10-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMYOCCPSJAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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